Garomefrine hydrochloride
Overview
Description
Preparation Methods
The synthesis of PNO-49B involves the reaction of 4′-fluoromethanesulfonanilide with ®-(-)-2-amino-1-hydroxyethane. The reaction conditions typically include the use of hydrochloric acid to form the hydrochloride salt of the compound
Chemical Reactions Analysis
PNO-49B undergoes several types of chemical reactions, including:
Oxidation: PNO-49B can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Substitution: PNO-49B can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common reagents used in these reactions include prazosin, HV723, and WB4101, which are known to inhibit the contractile responses of PNO-49B competitively . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PNO-49B has been extensively studied for its pharmacological effects on α1-adrenoceptor subtypes. It has shown potential in various scientific research applications, including:
Mechanism of Action
PNO-49B exerts its effects by binding to α1-adrenoceptor subtypes, leading to concentration-dependent contractions in various tissues. The compound’s dissociation constants (K_A) are similar across different tissues, indicating a consistent mechanism of action . PNO-49B competitively inhibits the binding of prazosin to α1-adrenoceptors, suggesting that it acts as an agonist at these receptor sites .
Comparison with Similar Compounds
PNO-49B is compared with other α1-adrenoceptor agonists, such as noradrenaline. While PNO-49B shows similar pharmacological profiles across various α1-adrenoceptor subtypes, it has a lower maximal response in dog carotid artery compared to noradrenaline . Other similar compounds include:
Noradrenaline: A naturally occurring α1-adrenoceptor agonist with higher maximal responses in certain tissues.
Prazosin: An α1-adrenoceptor antagonist used to inhibit the effects of PNO-49B competitively.
HV723: Another α1-adrenoceptor antagonist that inhibits the contractile responses of PNO-49B.
PNO-49B’s uniqueness lies in its specific binding affinities and dissociation constants across different tissues, making it a valuable compound for studying α1-adrenoceptor subtypes .
Properties
CAS No. |
137431-04-0 |
---|---|
Molecular Formula |
C9H14ClFN2O3S |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
NYBZUGIMUSJVGU-FVGYRXGTSA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl |
SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Appearance |
Solid powder |
137431-04-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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